Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride
Overview
Description
Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride is a chemical compound with significant importance in organic synthesis and medicinal chemistry. It is characterized by the presence of an azetidine ring, a four-membered nitrogen-containing heterocycle, and a pyridine ring, a six-membered nitrogen-containing aromatic ring. The compound’s unique structure imparts distinct chemical properties and reactivity, making it a valuable entity in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride typically involves the formation of the azetidine ring followed by the introduction of the pyridine moiety. One common method involves the reaction of azetidin-3-one with pyridine-4-carboxaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as hydrochloric acid and ethanol, respectively .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-3-yl(pyridin-4-yl)methanone oxides, while reduction may produce azetidin-3-yl(pyridin-4-yl)methanol derivatives .
Scientific Research Applications
Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to impart significant ring strain, which can influence its reactivity and interaction with biological molecules. The pyridine ring can participate in various binding interactions with enzymes and receptors, potentially modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Azetidin-3-yl(pyridin-2-yl)methanone dihydrochloride: Similar structure but with the pyridine ring at a different position.
Aziridines: Three-membered nitrogen-containing heterocycles with different reactivity and stability.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with distinct chemical properties.
Uniqueness: Azetidin-3-yl(pyridin-4-yl)methanone dihydrochloride is unique due to its combination of the azetidine and pyridine rings, which imparts specific reactivity and potential biological activities not commonly found in other similar compounds.
Properties
IUPAC Name |
azetidin-3-yl(pyridin-4-yl)methanone;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O.2ClH/c12-9(8-5-11-6-8)7-1-3-10-4-2-7;;/h1-4,8,11H,5-6H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTOEHCJQLMRFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)C2=CC=NC=C2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.